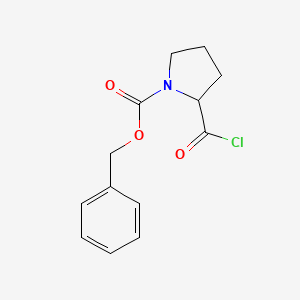

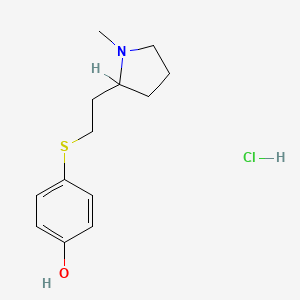

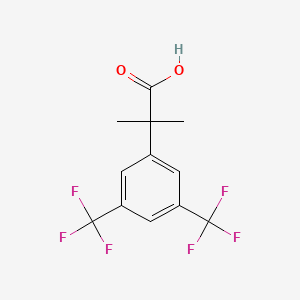

![molecular formula C9H9N3O B1336340 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 878414-63-2](/img/structure/B1336340.png)

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure, which means it is a versatile core that can interact with multiple types of biological targets .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves a novel one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction, which includes hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, along with an appropriate aryl aldehyde and ammonium acetate, catalyzed in water . Another method describes the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate and proceeding through several steps, including treatment with POCl3 and reactions with various amines and alcohols .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined for several compounds. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, providing insights into the arrangement of the substituents around the core structure . The structural analysis is crucial for understanding the interaction of these compounds with biological targets and for designing new derivatives with improved properties.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of diverse compounds. For example, the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine leads to the formation of a new compound with a thioxodihydropyrimidine moiety . Additionally, intramolecular 1,3-dipolar cycloadditions of suitably functionalized pyrimidine derivatives can yield novel fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the nature and position of the substituents on the core structure. These properties are important for the solubility, stability, and overall reactivity of the compounds. The regioselectivity of reactions, such as N-alkylation, can be tuned by modifying the functional groups, which in turn affects the physical properties of the resulting compounds . The tandem reactions of pyrimidine derivatives with alcohols, leading to the formation of furo[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines, also demonstrate the versatility and reactivity of the pyrimidine ring .

科学研究应用

Antianxiety Properties

- Application : Investigation of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethylpyrazolo[1,5-a]pyrimidine, for antianxiety properties. Some derivatives demonstrated anxiolytic effects comparable to benzodiazepines in animal models, without potentiation of CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Synthesis of Fluorinated Derivatives

- Application : Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines with long linear perfluoroalkyl chains, showing the potential for creating novel fluorinated nitrogen-fused heterocycles (Fabron et al., 1991).

Heterocyclic Ring Compounds Synthesis

- Application : Development of pyrazolo-annelated heterocyclic ring compounds like pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines, expanding the range of synthetic options in heterocyclic chemistry (Jachak et al., 2007).

Synthesis of Pyrimidine-Annelated Heterocycles

- Application : Creation of novel pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines through intramolecular 1,3-dipolar cycloadditions, showcasing innovative approaches in synthesizing pyrimidine-annelated heterocycles (Baruah et al., 1996).

Nucleophilic Substitution Reactions

- Application : Investigation into the regioselective nucleophilic substitution reactions of 5,7-dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine, offering insights into the synthesis of functionally substituted pyrazolo[1,5-a]pyrimidines (Shkineva et al., 2019).

Supramolecular Structure Analysis

- Application : Crystallographic and computational analysis of the supramolecular structure of related pyrazolo[1,5-a]pyrimidine derivatives, contributing to a deeper understanding of their molecular interactions (Borbulevych, 2010).

Synthesis of Novel Derivatives

- Application : Synthesis of novel pyrazolopyrimidines derivatives with potential as anticancer and anti-5-lipoxygenase agents, indicating their possible therapeutic applications (Rahmouni et al., 2016).

安全和危害

The safety information available indicates that 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and a warning signal word . It is also classified under storage class code 11, which pertains to combustible solids .

未来方向

Pyrazolo[1,5-a]pyrimidines, including 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZRYTYZNHXGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424477 |

Source

|

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

CAS RN |

878414-63-2 |

Source

|

| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

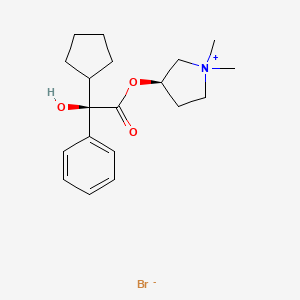

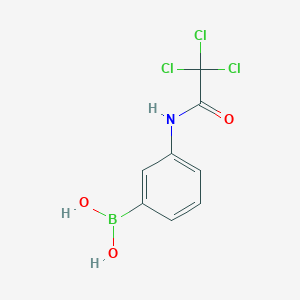

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

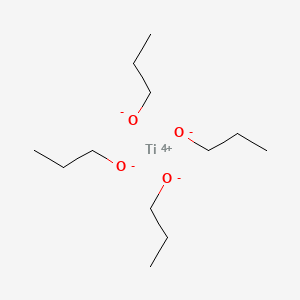

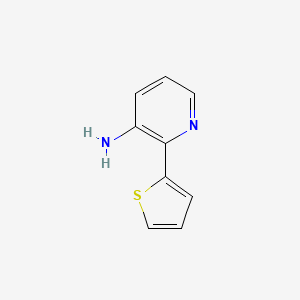

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)